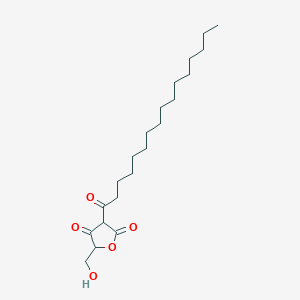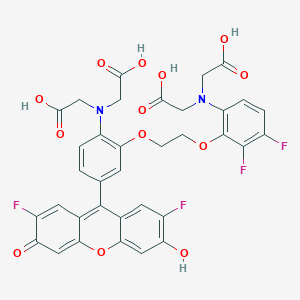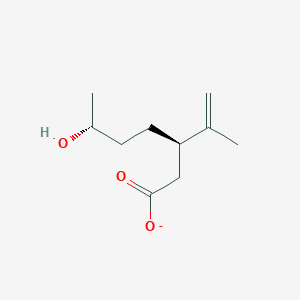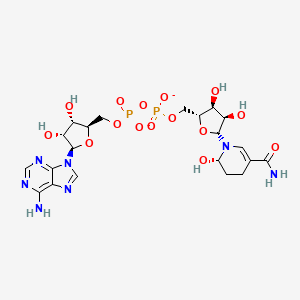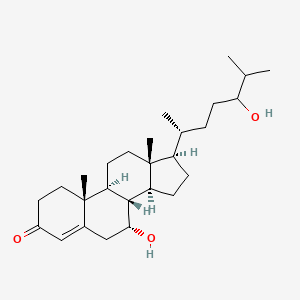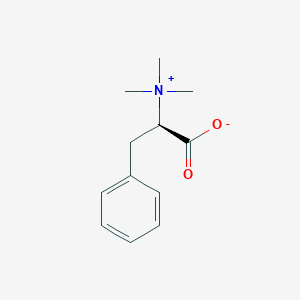
D-phenylalanine betaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-phenylalanine betaine is a D-phenylalanine derivative obtained by trimethylation of the amino function of D-phenylalanine. It is a phenylalanine betaine and a D-phenylalanine derivative. It is an enantiomer of a L-phenylalanine betaine.
Scientific Research Applications
1. Biosensors and Electrochemical Sensors
D-Phenylalanine is used in the development of electrochemical sensors and biosensors for detecting its concentration in biological fluids, which is crucial for assessing the health status of individuals, especially those with phenylketonuria, a genetic disorder leading to dangerous accumulation of phenylalanine and certain metabolites in the body (Dinu & Apetrei, 2020).
2. Medical Research in Hemoglobin Disorders
In medical research, the role of phenylalanine is explored in hemoglobin disorders. For instance, the study of Haemoglobin Hammersmith, where phenylalanine is replaced by serine, has contributed to understanding the instability of the molecule and its relation to severe hemolytic Heinz body anaemia (DACIE et al., 1967).
3. Metabolic Research in Plants
Phenylalanine is a key metabolic node in plants, playing a crucial role in connecting primary and secondary metabolism. It is significant for the synthesis of phenylpropanoids, particularly lignin in trees, impacting plant reproduction, growth, defense, and wood formation (Pascual et al., 2016).
4. Study of Self-Assembled Nano/Microstructures
Research has been conducted on D-Phenylalanine for the synthesis of self-assembled structures like wires, tubes, and sheets under various conditions. This study contributes to the invention of biomaterials and understanding the role of non-covalent interactions in forming supramolecular architectures (Moazeni et al., 2018).
5. Nutritional Research in Dairy Cows
Studies on the effects of phenylalanine in dairy cows have shown its importance in milk protein synthesis. The use of phenylalanine oligopeptides in bovine mammary epithelial cells has been shown to enhance αs1 casein gene expression and milk protein synthesis, indicating its crucial role in dairy nutrition (Zhou et al., 2015).
6. Chiral Recognition and Biosensing
Research on chiral fluorescent sensors using H8-BINOL for phenylalanine recognition has contributed to understanding the different activities of D- and L-Phenylalanine isomers and their role in biological processes (Zhang et al., 2022).
properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(2R)-3-phenyl-2-(trimethylazaniumyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m1/s1 |
InChI Key |
XTFQIRIHLGODFV-LLVKDONJSA-N |
Isomeric SMILES |
C[N+](C)(C)[C@H](CC1=CC=CC=C1)C(=O)[O-] |
SMILES |
C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)[O-] |
Canonical SMILES |
C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(15S)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263410.png)
![1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263411.png)
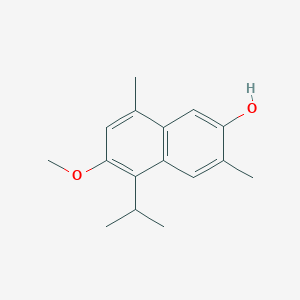
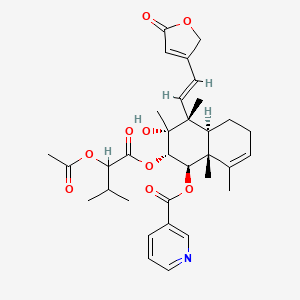


![2-(6-Methoxy-1-Oxo-1,3-Dihydro-2h-Isoindol-2-Yl)-N-[4-(Piperazin-1-Yl)pyridin-3-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B1263420.png)
